1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . This compound has garnered significant interest in recent years due to its diverse applications in scientific research and potential therapeutic uses.
Mechanism of Action
Target of Action
Compounds with an indazole core have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known targets, it can be inferred that the compound might interact with these kinases, leading to their inhibition, regulation, or modulation .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound might affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on its potential targets, it can be inferred that the compound might lead to changes in cell cycle progression and cell volume regulation .
Preparation Methods
The synthesis of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves a multi-step process. One common synthetic route includes the condensation of a triketone with phenylhydrazine to form the key intermediate, 1,5,6,7-tetrahydro-4H-indazol-4-one . This intermediate is then further reacted with cyclopentylamine under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Comparison with Similar Compounds
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:
1,5,6,7-tetrahydro-4H-indazol-4-one: A key intermediate in its synthesis.
3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity.
Hexahydroindazoles: Studied for their antimicrobial activities.
Properties
IUPAC Name |
1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJYMNEWLWANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(CCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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